(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Description
(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C21H17N3O3S2 and its molecular weight is 423.51. The purity is usually 95%.
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Biological Activity
The compound (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The molecular formula of the compound is C29H23N5O3S with a molecular weight of 521.6 g/mol. The unique structure includes:
- A thiazolidinone ring which is often associated with various biological activities.
- A pyrazole moiety , known for its anti-inflammatory and antimicrobial properties.
- Methoxyphenyl substituents that enhance its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial effects. For instance, related compounds have shown activity against various bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis
- Gram-negative bacteria : Escherichia coli and Proteus mirabilis
In a study evaluating antimicrobial efficacy, several derivatives were tested using the well diffusion method, revealing zones of inhibition comparable to standard antibiotics .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Thiazolidinones are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that certain derivatives could reduce these cytokines significantly, demonstrating their potential as anti-inflammatory agents .
Anticancer Properties
Preliminary studies indicate that thiazolidinone derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values lower than 10 µM against tumor cell lines such as HCT116 (colorectal cancer) and MDA-MB 231 (breast cancer) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Signal Transduction Modulation : It can alter signaling pathways by binding to receptors or other proteins, leading to reduced inflammation or inhibited tumor growth .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of thiazolidinone derivatives:
Properties
IUPAC Name |
(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-26-16-9-8-13(10-17(16)27-2)19-14(11-18-20(25)22-21(28)29-18)12-24(23-19)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,25,28)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKLMTBEZZYLFD-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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